

An In-depth Technical Guide on AMOZ-CHPh-4-O-C-acid

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Compound of Interest

Compound Name: AMOZ-CHPh-4-O-C-acid

Cat. No.: B12388226

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This technical guide provides a comprehensive overview of **AMOZ-CHPh-4-O-C-acid**, a key reagent in the development of immunoassays for the detection of the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). This document is intended for researchers, scientists, and drug development professionals.

Core Concepts: AMOZ-CHPh-4-O-C-acid as a Hapten

AMOZ-CHPh-4-O-C-acid is a synthetic hapten, a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. The primary application of this compound is in the development of sensitive and specific enzyme-linked immunosorbent assays (ELISAs) for the detection of AMOZ, a marker residue for the banned nitrofurantoin antibiotic furaltadone in food products of animal origin.^{[1][2][3]}

The structure of **AMOZ-CHPh-4-O-C-acid** is designed to mimic the derivatized form of AMOZ (NPAMOZ) that is typically targeted in such assays. It contains a spacer arm with a terminal carboxylic acid group, which facilitates its conjugation to carrier proteins like Bovine Serum Albumin (BSA) for use as an immunogen to produce antibodies, and to Ovalbumin (OVA) for use as a coating antigen in the ELISA plate.

Physicochemical Data

The following table summarizes the key physicochemical properties of **AMOZ-CHPh-4-O-C-acid**.

Property	Value	Source
Chemical Name	AMOZ-CHPh-4-O-C-acid	MedChemExpress
CAS Number	1149378-54-0	MedChemExpress
Molecular Formula	C17H21N3O6	PubChem[4]
Molecular Weight	363.37 g/mol	PubChem[4]
Description	A hapten containing a 2 carbon and 1 oxygen spacer.	MedChemExpress

Experimental Protocols

While the precise synthesis protocol for **AMOZ-CHPh-4-O-C-acid** is proprietary, the following sections detail representative methodologies for the synthesis of a similar novel hapten and the subsequent development of a competitive indirect ELISA (ciELISA) for AMOZ detection.

Representative Synthesis of a Novel AMOZ Hapten

This protocol describes the synthesis of a novel immunizing hapten by derivatizing AMOZ with 2-(4-formylphenoxy)acetic acid.

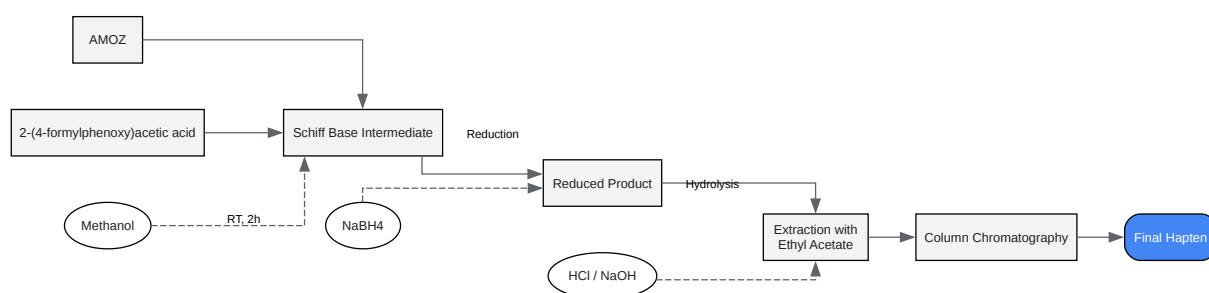
Materials:

- 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)
- 2-(4-formylphenoxy)acetic acid
- Methanol
- Sodium borohydride (NaBH₄)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)

- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Schiff Base Formation: Dissolve AMOZ and 2-(4-formylphenoxy)acetic acid in methanol. Stir the mixture at room temperature for 2 hours to form the Schiff base.
- Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride in small portions. Stir the mixture for 4 hours at room temperature.
- Hydrolysis and Extraction: Acidify the reaction mixture with HCl and then basify with NaOH. Extract the product with ethyl acetate.
- Purification: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the final hapten.



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Diagram 1: Synthesis of a representative AMOZ hapten.

Development of a Competitive Indirect ELISA for AMOZ

This protocol outlines the key steps for developing a ciELISA for the quantitative determination of AMOZ.

1. Preparation of Immunogen and Coating Antigen:

- **Hapten Activation:** Activate the carboxylic acid group of the hapten (e.g., **AMOZ-CHPh-4-O-C-acid**) using the active ester method with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- **Conjugation:** Couple the activated hapten to BSA to create the immunogen and to OVA to create the coating antigen. The molar ratio of hapten to protein is a critical parameter to optimize.
- **Purification:** Purify the conjugates by dialysis against phosphate-buffered saline (PBS) to remove unconjugated hapten.

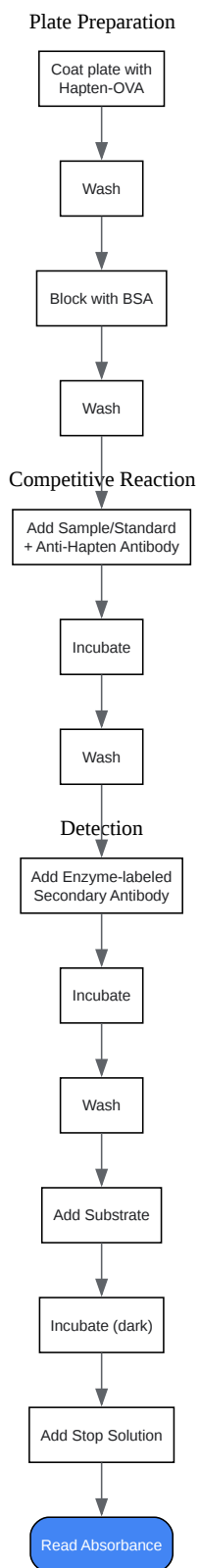
2. Antibody Production:

- **Immunization:** Immunize animals (e.g., rabbits or mice) with the hapten-BSA immunogen emulsified with an adjuvant (e.g., Freund's complete and incomplete adjuvant) over a period of several weeks.
- **Titer Determination:** Collect blood samples and determine the antibody titer using an indirect ELISA with the hapten-OVA coating antigen.

3. ciELISA Procedure:

- **Coating:** Coat a 96-well microtiter plate with the hapten-OVA conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
- **Washing:** Wash the plate with PBS containing 0.05% Tween 20 (PBST).
- **Blocking:** Block the unoccupied sites on the plate with a blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at 37°C.

- **Competitive Reaction:** Add standard solutions of derivatized AMOZ (NPAMOZ) or sample extracts to the wells, followed by the addition of the anti-hapten antibody at a predetermined optimal dilution. Incubate for 1 hour at 37°C. During this step, the free NPAMOZ in the sample competes with the immobilized hapten-OVA for binding to the limited amount of antibody.
- **Washing:** Wash the plate with PBST.
- **Secondary Antibody Incubation:** Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-rabbit IgG) and incubate for 1 hour at 37°C.
- **Washing:** Wash the plate with PBST.
- **Substrate Reaction:** Add a substrate solution (e.g., 3,3',5,5'-tetramethylbenzidine, TMB) and incubate in the dark. The enzyme converts the substrate into a colored product.
- **Stopping the Reaction:** Stop the reaction by adding a stop solution (e.g., 2 M sulfuric acid).
- **Measurement:** Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is inversely proportional to the concentration of AMOZ in the sample.



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Diagram 2: Competitive Indirect ELISA Workflow.

Signaling Pathways and Other Biological Activities

Based on the available scientific literature, **AMOZ-CHPh-4-O-C-acid** is a synthetic molecule designed specifically for immunological applications. There is no evidence to suggest that it is involved in any biological signaling pathways or possesses other pharmacological activities. Its function is primarily as a molecular tool for the generation of antibodies and the development of diagnostic assays.

Conclusion

AMOZ-CHPh-4-O-C-acid is a crucial hapten for the development of sensitive and reliable ELISAs to monitor the illegal use of the antibiotic furaltadone in food production. This guide has provided an overview of its properties, representative experimental protocols for its application, and a clear understanding of its role as a key reagent in food safety testing. Further research in hapten design and immunoassay development may lead to even more sensitive and specific detection methods for this and other veterinary drug residues.

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References

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